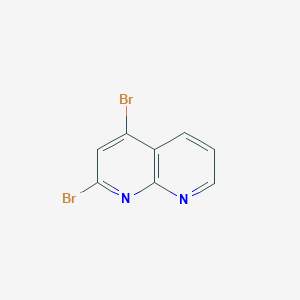

2,4-Dibromo-1,8-naphthyridine

Descripción general

Descripción

2,4-Dibromo-1,8-naphthyridine is a chemical compound with the molecular formula C8H4Br2N2 . It is a type of 1,8-naphthyridine, which is an important class of heterocyclic compounds known for their diverse biological activities and photochemical properties .

Synthesis Analysis

The synthesis of 1,8-naphthyridines, including 2,4-Dibromo-1,8-naphthyridine, has been a topic of considerable interest due to their wide applicability in medicinal chemistry and materials science . Recent achievements toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Molecular Structure Analysis

The molecular structure of 2,4-Dibromo-1,8-naphthyridine consists of a naphthyridine core with bromine atoms attached at the 2nd and 4th positions .Chemical Reactions Analysis

The Friedlander reaction is a key method for the synthesis of 1,8-naphthyridines . This reaction involves the condensation of 2-aminonicotinaldehyde with various carbonyl compounds .Physical And Chemical Properties Analysis

2,4-Dibromo-1,8-naphthyridine has a molecular weight of 287.94 . Further physical and chemical properties are not specified in the available literature.Aplicaciones Científicas De Investigación

Biological Activities

2,4-Dibromo-1,8-naphthyridine, as part of the 1,8-naphthyridine group, exhibits various biological activities. Research has shown these compounds demonstrate antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. They are also active in neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. Additionally, they show potential as anti-osteoporotic, anti-allergic, antimalarial, bronchodilator, anticonvulsant, anti-hypertensive agents, and more (Madaan et al., 2015).

Tautomerism and Hydrogen Bonds

Studies on 2,7-disubstituted 1,8-naphthyridines, which can exhibit tautomerism, have been conducted. These compounds have been analyzed for their behavior in solution and solid-state using NMR. The study explored secondary interactions and hydrogen bonds in these compounds (Alvarez-Rúa et al., 2004).

Chemical Reactivity

Research on 1,5-Naphthyridine and 1,8-naphthyridine has revealed their reactivity with various chemicals like dimethyl sulphate and ethylene dibromide, forming various salts and pseudo-bases. These findings are crucial in understanding the chemical properties of these compounds (Dickeson et al., 1974).

Synthesis and Applications in Organic Electronics

The synthesis of 4,8-substituted 1,5-naphthyridines, closely related to 2,4-Dibromo-1,8-naphthyridine, has shown significant promise in the field of organic electronics. These materials exhibit properties suitable for high-efficiency OLEDs due to their blue fluorescence and electron-transport capabilities (Wang et al., 2012).

Insecticidal Properties

1,8-Naphthyridine derivatives have demonstrated effective insecticidal properties. Some synthesized compounds showed high activity against cowpea aphids, indicating their potential as insecticides (Hou et al., 2017).

Catalysis and Detection Applications

1,8-naphthyridine-based compounds have been used in catalysis, such as in the enantioselective hydrogenation of naphthyridines. Additionally, they have been employed as fluorescent sensors for detecting substances like picric acid in aqueous media, demonstrating their utility in environmental monitoring and safety (Ma et al., 2016; Chahal & Sankar, 2015)(Chahal & Sankar, 2015).

Safety and Hazards

Direcciones Futuras

The development of more ecofriendly, safe, and economical approaches for the synthesis of 1,8-naphthyridines is a current area of interest . Given the wide applicability of these compounds in medicinal chemistry and materials science, future research will likely continue to explore new synthetic methodologies and applications .

Mecanismo De Acción

Target of Action

It is known that 1,8-naphthyridines, a class of compounds to which 2,4-dibromo-1,8-naphthyridine belongs, have diverse biological activities and are used in the treatment of various conditions .

Mode of Action

1,8-naphthyridines are known to interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

1,8-naphthyridines are known to interact with a variety of biochemical pathways, leading to downstream effects .

Result of Action

1,8-naphthyridines are known to have a variety of effects at the molecular and cellular level .

Propiedades

IUPAC Name |

2,4-dibromo-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2N2/c9-6-4-7(10)12-8-5(6)2-1-3-11-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBFQOVZTYUFQNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(C=C2Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dibromo-1,8-naphthyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(2-Methylphenyl)-1,2,4-oxadiazol-3-yl]methanol](/img/structure/B1433102.png)

![(1R)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride](/img/structure/B1433106.png)

![5-Oxaspiro[3.5]nonan-8-yl methanesulfonate](/img/structure/B1433107.png)

![2-{[4-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride](/img/structure/B1433108.png)

![1-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride](/img/structure/B1433114.png)

![(1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1433119.png)

![7-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine](/img/structure/B1433121.png)